N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[(4-Methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole derivative characterized by an indole-2-carboxamide core linked via an ethylamine spacer to a 4-methoxybenzamide group. This structure combines the pharmacophoric features of indole (noted for interactions with biological targets like kinases and neurotransmitter receptors) with a substituted aromatic moiety that may modulate solubility, bioavailability, and target affinity.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-8-6-13(7-9-15)18(23)20-10-11-21-19(24)17-12-14-4-2-3-5-16(14)22-17/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
SMCZILZHNAEFID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling via Carbodiimide-Mediated Activation
This two-step approach, adapted from anti-tubercular indole-2-carboxamide syntheses, involves sequential coupling of 1H-indole-2-carboxylic acid and 4-methoxybenzoic acid to ethylenediamine.
Step 1: Synthesis of N-(2-Aminoethyl)-4-methoxybenzamide
4-Methoxybenzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM). Ethylenediamine (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours. The intermediate amine is isolated via extraction (yield: 78–85%).
Step 2: Coupling with 1H-Indole-2-carboxylic Acid
The intermediate amine (1.0 equiv) is reacted with 1H-indole-2-carboxylic acid (1.1 equiv) using EDC·HCl/HOBt in DMF at 25°C for 24 hours. Purification by silica gel chromatography affords the target compound in 65–72% yield.
Reaction Conditions and Yield Optimization
One-Pot Tandem Amidation Using BOP Reagent
Adapted from cannabinoid receptor ligand syntheses, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enables efficient amide bond formation without intermediate isolation.
Procedure
1H-Indole-2-carboxylic acid (1.0 equiv), 4-methoxybenzoic acid (1.0 equiv), and ethylenediamine (1.2 equiv) are combined in anhydrous DMF. BOP (2.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, and the mixture is stirred at 25°C for 48 hours. The crude product is purified via reverse-phase HPLC, yielding 58–63% of the target compound.
Advantages and Limitations
-
Advantages : Eliminates intermediate purification, reducing synthetic steps.
-
Limitations : Lower yield due to competing side reactions (e.g., over-amidation).
Solid-Phase Synthesis for High-Throughput Production
Inspired by indoloquinolinone syntheses, a resin-bound strategy employs Wang resin functionalized with ethylenediamine.
Key Steps :
-
Resin Loading : Wang resin is treated with Fmoc-ethylenediamine under standard peptide coupling conditions.
-
First Amidation : 4-Methoxybenzoic acid is coupled using HBTU/HOBt.
-
Fmoc Depletion : Piperidine/DMF removes the Fmoc group.
-
Second Amidation : 1H-Indole-2-carboxylic acid is coupled under microwave-assisted conditions (50°C, 30 min).
-
Cleavage : TFA/DCM liberates the product, yielding 70–75% after HPLC purification.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 11.45 (s, 1H, indole NH), 8.45 (t, J = 5.6 Hz, 1H, CONH), 8.12 (d, J = 8.8 Hz, 2H, ArH), 7.60 (d, J = 7.9 Hz, 1H, indole H4), 7.40–7.30 (m, 2H, indole H5/H6), 7.20 (s, 1H, indole H3), 6.95 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.55 (q, J = 6.1 Hz, 2H, CH₂NH), 3.40 (q, J = 6.1 Hz, 2H, CH₂NHCO).
-
HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₃O₃ [M+H]⁺: 362.1501; found: 362.1498.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) shows ≥95% purity for all synthetic batches.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise EDC/HOBt | 65–72 | 95–97 | High reproducibility | Multi-step purification |
| One-Pot BOP | 58–63 | 93–95 | Reduced steps | Lower yield |
| Solid-Phase Synthesis | 70–75 | 96–98 | Scalability | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on different physiological pathways and its potential as a drug candidate.
Biology: It is used in biological assays to understand its mechanism of action and biological activity.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The biological activity of indole carboxamides is highly sensitive to substituent variations. Key analogs and their properties are summarized below:
Table 1: Structural and Pharmacological Comparisons
Notes:
- Chlorophenyl vs. Methoxyphenyl : The 4-chloro derivative () exhibits cytotoxic effects on osteosarcoma cells (IC₅₀ comparable to imatinib mesylate), likely due to the electron-withdrawing chlorine enhancing electrophilic interactions with cellular targets. In contrast, the 4-methoxy group in the target compound may improve metabolic stability or solubility due to its electron-donating nature .
Physicochemical and Spectroscopic Properties
- Methoxy Group Impact : The 4-methoxy substitution increases molecular weight (vs. chloro or fluoro analogs) and may elevate melting points due to enhanced crystal lattice interactions.
- Spectroscopic Signatures : IR spectra of analogs show characteristic peaks for amide C=O (~1666 cm⁻¹) and indole N-H (~3298 cm⁻¹) . ¹H-NMR signals for the methoxy group typically appear at δ 3.8–4.0 ppm.
Biological Activity
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, an indole derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features an indole core, which is a bicyclic structure critical for various pharmacological effects. The presence of a 4-methoxyphenyl group and a carboxamide moiety enhances its potential biological activity, making it a significant subject of study.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole core via Fischer indole synthesis and the introduction of the carboxamide group through reactions with carboxylic acid derivatives. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Fischer Indole Synthesis | Phenylhydrazine reacts with aldehyde or ketone under acidic conditions to form the indole core. |
| 2 | Carboxamide Formation | Reaction of the indole derivative with an acid chloride or anhydride in the presence of a base to introduce the carboxamide group. |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with tubulin polymerization and inducing reactive oxygen species (ROS) formation.
Case Studies
- MCF-7 Breast Cancer Cells : A study reported IC50 values ranging from 10–33 nM for related compounds against MCF-7 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves binding to tubulin at the colchicine site, disrupting microtubule dynamics, which is crucial for cancer cell division .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Indole derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Enzyme Inhibition
The carboxamide functionality in this compound allows it to act as an enzyme inhibitor, particularly targeting proteases involved in viral replication and other disease processes.
Notable Inhibitory Effects
- HIV-1 Protease Inhibition : The compound has been studied for its ability to inhibit HIV-1 protease, which is crucial for viral maturation and replication.
Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 cells | IC50 = 10–33 nM |
| Antimicrobial | S. aureus, E. coli | MIC comparable to standards |
| Enzyme Inhibition | HIV-1 Protease | Significant inhibition |
Q & A
Basic: What are the standard synthetic routes for N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via amide coupling reactions. A common approach involves:
- Step 1: Reacting 1H-indole-2-carboxylic acid with a diamine linker (e.g., ethylenediamine derivative) using coupling agents like TBTU or HATU in dry DCM .
- Step 2: Introducing the 4-methoxybenzoyl group via a second coupling step with 4-methoxybenzoic acid under similar conditions .
Optimization Tips: - Use TLC (hexane:ethyl acetate, 9:3) to monitor reaction progress .
- Maintain temperatures below 5°C during coupling to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers resolve structural ambiguities in similar indole-carboxamide derivatives using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis confirms bond lengths and angles, critical for distinguishing between keto-enol tautomers in the indole-carboxamide core .
- NMR Strategies:
- HRMS: Ensure molecular ion peaks align with theoretical values (e.g., [M+H]+ error < 5 ppm) .
Basic: What analytical methods are recommended for purity assessment and characterization?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N content within ±0.5% of theoretical values .
- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.1%) .
- Melting Point: Compare with literature values (±2°C) to assess crystallinity .
Advanced: How can researchers design biological assays to evaluate this compound’s lipid-lowering or antiparasitic activity?
Methodological Answer:
- Lipid-Lowering Assays:
- Antimalarial Screening:
Basic: What are common challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
- Challenge: Low solubility in polar solvents (e.g., water, ethanol).
Solution: Use DCM/MeOH (9:1) for recrystallization . - Challenge: Co-elution of byproducts during chromatography.
Solution: Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .
Advanced: How can researchers reconcile contradictory data on bioactivity across studies?
Methodological Answer:
- Factor 1: Assess differences in substituents (e.g., methoxy vs. chloro groups) that alter logP and target binding .
- Factor 2: Compare assay conditions (e.g., cell line specificity, incubation time).
- Statistical Approach: Use meta-analysis to aggregate IC50 values and identify outliers .
Basic: What modifications to the methoxyphenyl group enhance the compound’s metabolic stability?
Methodological Answer:
- Modification 1: Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Modification 2: Introduce electron-withdrawing groups (e.g., nitro) to slow hydrolysis .
- Validation: Test plasma stability in vitro (rat/human plasma, 37°C, 24h) .
Advanced: How can computational modeling predict binding modes to targets like falcipain-2?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the indole-carboxamide core and falcipain-2’s catalytic cysteine (CYS39) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validate: Cross-check with mutagenesis data (e.g., CYS39A mutant losing activity) .
Basic: What protocols ensure long-term stability of this compound in storage?
Methodological Answer:
- Storage: Keep at −20°C in amber vials under argon to prevent oxidation .
- Solvent: Dissolve in DMSO-d6 (10 mM stock) for NMR studies; avoid freeze-thaw cycles .
Advanced: How can cross-disciplinary approaches (e.g., synthetic chemistry + pharmacology) accelerate therapeutic development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
